![molecular formula C11H20ClNO B2554219 (1-Amino-2-adamantyl)methanol;hydrochloride CAS No. 2580238-46-4](/img/structure/B2554219.png)
(1-Amino-2-adamantyl)methanol;hydrochloride
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Overview
Description
“(1-Amino-2-adamantyl)methanol;hydrochloride” is a chemical compound with the empirical formula C10H17N · HCl . It is also known by other synonyms such as 1-Adamantanamine hydrochloride, 1-Adamantylamine hydrochloride, and Amantadine hydrochloride . The CAS Number of this compound is 665-66-7 .
Synthesis Analysis
The synthesis of adamantane derivatives like “this compound” is often achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For example, the synthesis of N-(1-adamantyl)-formamide from 1-bromoadamantane and formamide via a two-step procedure has been reported .
Molecular Structure Analysis
The molecular weight of “this compound” is 187.71 . The SMILES string representation of this compound is Cl.NC12C [C@@H]3C [C@@H] (C [C@@H] (C3)C1)C2 .
Chemical Reactions Analysis
Adamantane derivatives undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups . For instance, the PINO radical can abstract a hydrogen at either the secondary or tertiary position of adamantane to give the 3°-1a and 2°-1a adamantyl radicals .
Physical And Chemical Properties Analysis
Adamantanes are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . They are characterized by a high degree of symmetry and are nanoscale substructures of the sp3-hybridized diamond lattice .
Scientific Research Applications
Supramolecular Compounds Synthesis
The reaction of 1-aminoadamantane hydrochloride with 18-crown-6 and divalent metal chloride in methanol solution produces unusual supramolecular compounds. These compounds exhibit interesting dielectric properties, which are measured at different temperatures and frequencies. The crystal structures of these compounds are determined by X-ray crystallography, showcasing the potential of (1-Amino-2-adamantyl)methanol hydrochloride in the development of new materials with unique physical properties (Fu, Zhao, & Ge, 2011).
Organic Synthesis and Structural Study
In organic chemistry, (1-Amino-2-adamantyl)methanol hydrochloride is used to study rotation barriers and stereochemistry in organic molecules. For example, studies on aryl- and heteroaryldi(1-adamantyl)methyl systems have been conducted to understand the dynamics of molecular rotations and their implications on the stability and reactivity of organic compounds. These studies provide insights into the principles governing organic reactions and the design of molecules with desired properties (Lomas, Lacroix, & Vaissermann, 1999).
Photochemistry and Novel Compound Synthesis
The photochemical reaction of N-(1-adamantyl)phthalimide gives rise to novel hexacyclic benzazepine derivatives of 2,4-methanoadamantane. This reaction, characterized by a domino process of excited-state intramolecular gamma-hydrogen-transfer reactions, highlights the potential of (1-Amino-2-adamantyl)methanol hydrochloride in synthesizing complex organic structures with potential applications in medicinal chemistry and material science (Basarić et al., 2008).
Amino Acid Methyl Ester Synthesis
The compound also plays a role in the synthesis of amino acid methyl ester hydrochlorides, demonstrating its versatility in organic synthesis. This method is compatible with various natural and synthetic amino acids, underscoring the importance of (1-Amino-2-adamantyl)methanol hydrochloride in the preparation of compounds for biochemical studies (Jiabo Li & Sha, 2008).
Solvent Effects Study
Research on solvent effects on hydrogen bonding and rotation barriers in organic compounds also involves (1-Amino-2-adamantyl)methanol hydrochloride. These studies are crucial for understanding the influence of solvent environments on the behavior of organic molecules, which has implications for the design and execution of chemical reactions in various solvents (Lomas & Adenier, 2001).
Future Directions
Adamantane derivatives, including “(1-Amino-2-adamantyl)methanol;hydrochloride”, have extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids . Therefore, research in this area is promising and expected to grow in the future .
Mechanism of Action
Target of Action
Adamantane derivatives, which (1-amino-2-adamantyl)methanol;hydrochloride is a part of, have been known to have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials .
Mode of Action
The synthesis of substituted adamantanes, such as this compound, is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .
Biochemical Pathways
It is known that adamantane derivatives can directly convert diamondoid c–h bonds to c–c bonds, providing a variety of products incorporating diverse functional groups .
Result of Action
Adamantane derivatives have unique structural, biological, and stimulus-responsive properties .
Action Environment
The synthesis of adamantane derivatives is often carried out under optimal conditions established to reduce the use of toxic reagents or solvents .
properties
IUPAC Name |
(1-amino-2-adamantyl)methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO.ClH/c12-11-4-7-1-8(5-11)3-9(2-7)10(11)6-13;/h7-10,13H,1-6,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APDNOYGSCITNQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3CO)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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